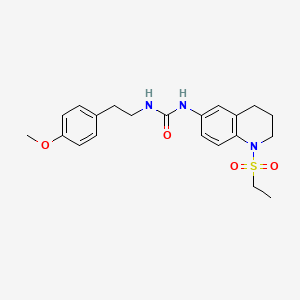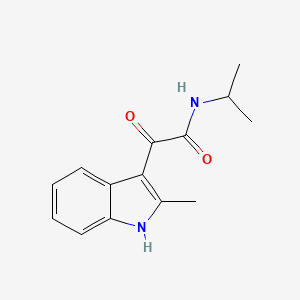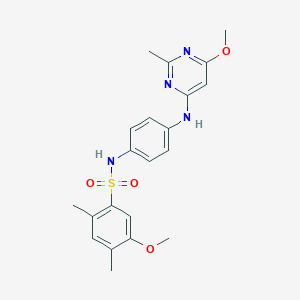amino}acetamide CAS No. 1089548-26-4](/img/structure/B2363877.png)
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide, also known as CCG-63802, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide is a selective inhibitor of the unfolded protein response (UPR) sensor IRE1α. The UPR is a cellular stress response pathway that is activated in response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a key component of the UPR pathway and is involved in the regulation of various cellular processes such as protein folding, ER stress signaling, and apoptosis. By inhibiting IRE1α, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide disrupts the UPR pathway and induces ER stress-mediated apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to induce ER stress-mediated apoptosis in cancer cells by inhibiting the IRE1α-XBP1 pathway. In addition, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by reducing ER stress and inflammation in adipose tissue. Furthermore, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease by inhibiting the IRE1α-XBP1 pathway and reducing ER stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide is a potent and selective inhibitor of IRE1α, making it a valuable tool for studying the UPR pathway and its role in various diseases. However, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has a relatively short half-life and requires frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for the development and application of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective inhibitors of IRE1α with improved pharmacokinetic properties. Furthermore, the therapeutic potential of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide in other diseases such as inflammatory bowel disease, cystic fibrosis, and viral infections should be explored. Finally, the combination of N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide with other drugs or therapies should be investigated for improved efficacy and reduced toxicity.
Synthesemethoden
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylbenzylamine with cycloheptanone, followed by the reaction of the resulting product with cyanogen bromide and N-methylacetamide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurological disorder research, N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(2,4-dimethylphenyl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-16-8-9-18(17(2)12-16)13-23(3)14-19(24)22-20(15-21)10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13-14H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAQNLFPUZORB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)CC(=O)NC2(CCCCCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

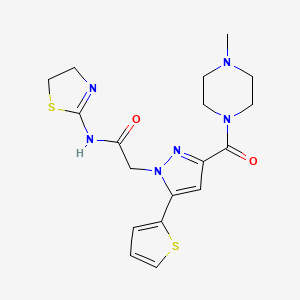

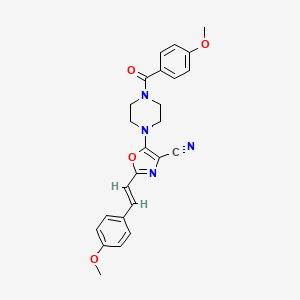

![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
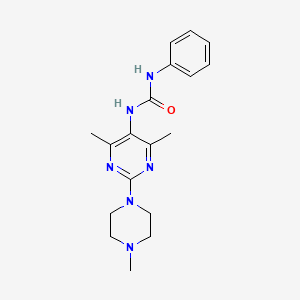
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
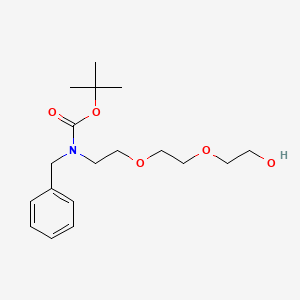
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

